13-(3-nitrophenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione
Description
13-(3-Nitrophenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione is a structurally complex ethanoanthracene derivative featuring a fused pyrroloanthracene core substituted with a 3-nitrophenyl group. These compounds are synthesized via Diels-Alder cycloaddition between substituted (E)-9-(2-nitrovinyl)anthracenes and aryl/benzyl maleimides, followed by rigorous spectroscopic characterization (IR, NMR, HRMS) . The 3-nitrophenyl substituent introduces strong electron-withdrawing effects, which influence both physicochemical properties (e.g., solubility, melting point) and biochemical interactions, particularly in medicinal chemistry contexts .
Properties
IUPAC Name |
17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c27-23-21-19-15-8-1-2-9-16(15)20(18-11-4-3-10-17(18)19)22(21)24(28)25(23)13-6-5-7-14(12-13)26(29)30/h1-12,19-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTXVKJFURXCER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC(=CC=C6)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(3-Nitrophenyl)-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves multiple steps, typically starting with the formation of the core pentacyclic structureThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures to handle the reactive intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
17-(3-Nitrophenyl)-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
17-(3-Nitrophenyl)-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione has several scientific research applications:
Chemistry: Used as a model compound to study complex ring structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 17-(3-Nitrophenyl)-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves its interaction with specific molecular targets. The nitrophenyl group plays a crucial role in these interactions, potentially binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key analogs of the target compound, highlighting variations in substituents, synthesis yields, melting points, and spectral features:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The 3-nitrophenyl group (NO₂) enhances thermal stability (higher melting point) compared to electron-donating groups (e.g., 4-aminophenyl in 16n) . This aligns with trends observed in analogs like 16k (3-Cl, mp 258–261°C) and 25b (4-Cl, mp 220–223°C) .
- Solubility: Nitro groups reduce solubility in polar solvents compared to methoxy or amino substituents .
Biochemical and Pharmacological Comparisons
Anticancer Activity
- Mechanism: Ethanoanthracenes with nitro groups exhibit intercalation into DNA or inhibition of topoisomerases. For example, 25b (4-Cl, 4-NO₂) showed potent activity against B-cell malignancies (IC₅₀ = 0.8 μM) .
- Structure-Activity Relationship (SAR): The 3-nitro substituent may enhance DNA binding affinity due to its planar geometry and electron-deficient aromatic ring .
Antimicrobial Potential
- Analog Data: Compound 2 (5-aminoisoxazolyl) demonstrated antimicrobial efficacy (MIC = 4 µg/mL against S. aureus) via DNA gyrase inhibition .
- Prediction for Target: The nitro group’s electronegativity could improve interactions with bacterial enzyme active sites, though solubility limitations may require formulation optimization.
Biological Activity
The compound 13-(3-nitrophenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique pentacyclic structure with a nitrophenyl group that contributes to its distinct chemical properties. Its IUPAC name is This compound , and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C24H16N2O4 |
| CAS Number | 57663-55-5 |
| Molar Mass | 400.39 g/mol |
The biological activity of this compound is primarily attributed to the nitrophenyl moiety. This group can interact with various biological targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Signal Transduction Modulation : It may affect signaling pathways that are crucial for cellular responses.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the compound's effects on cancer cell lines. Results indicated that it exhibited significant cytotoxicity against several cancer types, with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction through caspase activation.
- Antimicrobial Properties : Research demonstrated that the compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL.
- Neuroprotective Effects : Another study examined its neuroprotective potential in models of oxidative stress. The compound was found to reduce markers of oxidative damage and improve cell viability in neuronal cells exposed to neurotoxic agents.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique biological profiles:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 17-(3-nitrophenyl)-17-azapentacyclo[6.6.5]nonadeca-2(7),3,5 | Moderate anticancer activity | Similar nitrophenyl group |
| 10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H) | Low antimicrobial activity | Lacks nitrophenyl substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
